

Solubility of 2-Nitrothiophene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrothiophene

Cat. No.: B1581588

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Abstract

This technical guide provides a comprehensive overview of the solubility of **2-nitrothiophene** in various organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on collating qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination. Furthermore, this guide discusses the application of thermodynamic models for predicting and correlating solubility, offering a theoretical framework for researchers. An experimental workflow for solubility determination is also provided in a visual format to aid in laboratory practice.

Introduction

2-Nitrothiophene (CAS No. 609-40-5) is a nitroaromatic heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a thiophene ring substituted with a nitro group, imparts a specific polarity that dictates its solubility in different media. A thorough understanding of its solubility is critical for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and for formulation development.

This guide aims to bridge the gap in the existing literature by providing a centralized resource on the solubility of **2-nitrothiophene**.

Physicochemical Properties of 2-Nitrothiophene

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ NO ₂ S	[1]
Molecular Weight	129.14 g/mol	[1]
Appearance	Yellow to beige-brown crystalline solid	[2][3]
Melting Point	43-45 °C	[3]
Boiling Point	224-225 °C	[3]

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for **2-nitrothiophene** in a range of organic solvents at various temperatures. However, several sources provide qualitative descriptions of its solubility.

Qualitative Solubility of 2-Nitrothiophene

The following table summarizes the available qualitative solubility information for **2-nitrothiophene**.

Solvent Class	Solvent	Solubility	Reference(s)
Polar Protic	Water	Sparingly soluble / Slightly soluble	[4]
Ethanol	Soluble	[2][5][6][7]	[2]
Methanol	Slightly soluble	[3]	
Polar Aprotic	Acetone	Soluble	
Chloroform	Slightly soluble	[3]	[5]
Nonpolar	Ether (Diethyl ether)	Soluble	
Benzene	Soluble (used for crystallization)	[5]	
Petroleum Ether	Soluble (used for crystallization)	[5]	

It is noted that **2-nitrothiophene** is less soluble than 3-nitrothiophene, a property that can be exploited for purification by crystallization from ethanol.[6][7] Petroleum ether is highlighted as an effective solvent for recrystallization as it readily dissolves **2-nitrothiophene** while leaving impurities behind.[5]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following section details an established methodology, the isothermal shake-flask method, for determining the solubility of a solid compound like **2-nitrothiophene** in an organic solvent.[8]

Materials and Equipment

- **2-Nitrothiophene** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)

- Thermostatic shaker or water bath with temperature control (± 0.1 °C)
- Glass vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

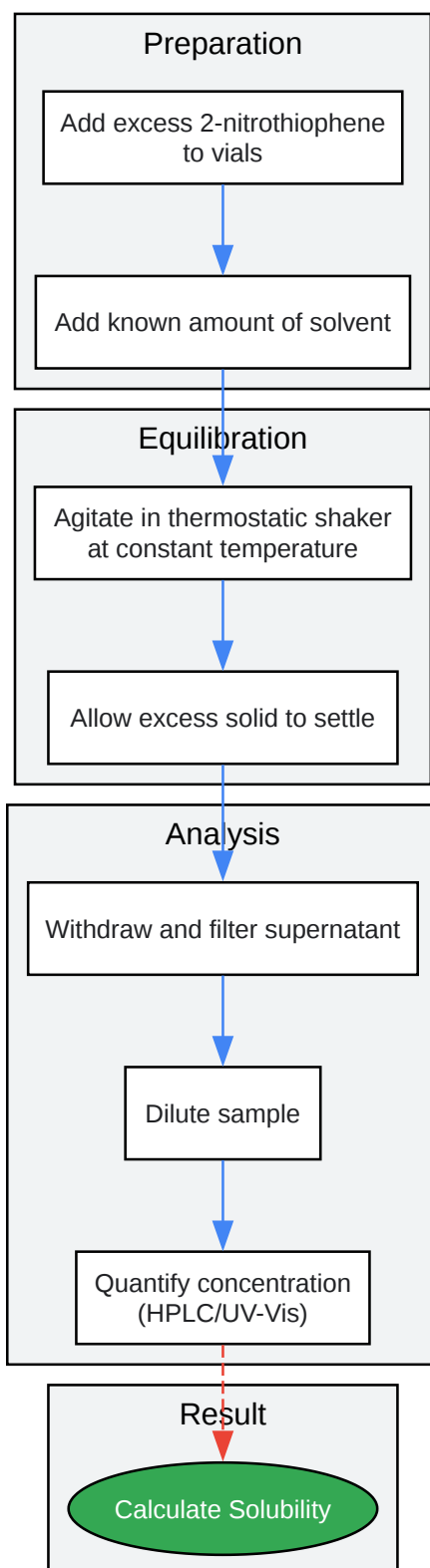
- **Preparation of Supersaturated Solutions:** Add an excess amount of solid **2-nitrothiophene** to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
- **Solvent Addition:** Accurately add a known volume or mass of the desired organic solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them in the thermostatic shaker set to the desired constant temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that the solid-liquid equilibrium is reached. The equilibration time should be predetermined by kinetic studies to find when the concentration of the solute in the solution becomes constant.
- **Phase Separation:** After equilibration, stop the agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to settle.
- **Sampling and Dilution:** Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the analytical instrument's linear range.
- **Quantification:** Analyze the concentration of **2-nitrothiophene** in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.
- **Calculation of Solubility:** The mole fraction solubility (x) can be calculated using the following equation:

$$x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$

where m_1 and M_1 are the mass and molar mass of **2-nitrothiophene**, and m_2 and M_2 are the mass and molar mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **2-nitrothiophene** solubility.



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Caption: Workflow for the experimental determination of solubility.

Thermodynamic Modeling of Solubility

While experimental data is paramount, thermodynamic models are powerful tools for correlating and predicting the solubility of solids in liquids. For systems like **2-nitrothiophene** in organic solvents, several models can be applied to the experimental data.

Commonly used models include:

- The Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility to temperature.[8][9]
- The λh (Buchowski) Equation: This model uses two parameters to describe the solid-liquid equilibrium.[8]
- The Wilson Model and NRTL (Non-Random Two-Liquid) Model: These are activity coefficient models that can be used to describe the non-ideal behavior of the solution.[8][9]

These models are valuable for interpolating solubility at different temperatures and for gaining insights into the dissolution thermodynamics, such as the enthalpy, entropy, and Gibbs free energy of dissolution.[10] The application of these models requires experimentally determined solubility data at various temperatures.

Conclusion

This technical guide has consolidated the available qualitative solubility information for **2-nitrothiophene** and provided a detailed, actionable protocol for its quantitative determination. The inclusion of a visual workflow and an overview of thermodynamic modeling serves to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this important chemical intermediate. The generation of precise solubility data through the described experimental methods is highly encouraged to enrich the public knowledge base and facilitate future research and development.

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